molecular formula C12H10N4S B276835 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile

4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile

Cat. No. B276835
M. Wt: 242.3 g/mol
InChI Key: OKQFKUDLHVFDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound has been studied for its various biological activities and has shown promising results in preclinical studies. In

Mechanism of Action

The mechanism of action of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in cancer, microbial, and inflammatory processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been suggested to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, it has exhibited potent antimicrobial activity by disrupting the bacterial cell wall and inhibiting bacterial protein synthesis. Furthermore, it has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and inhibiting the activation of various immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is its potent biological activity against cancer, microbial, and inflammatory processes. This compound can be easily synthesized in the laboratory and can be used as a lead compound for the development of new therapeutic agents. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are required to fully understand the mechanism of action and toxicity profile of this compound.

Future Directions

For research on this compound include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Development of novel derivatives of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile with improved solubility and bioavailability.
3. In vivo studies to evaluate the pharmacokinetics and toxicity profile of this compound.
4. Clinical trials to evaluate the efficacy and safety of this compound as a therapeutic agent.
5. Investigation of the potential of this compound as a lead compound for the development of new therapeutic agents for cancer, microbial, and inflammatory diseases.
Conclusion:
In conclusion, 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile is a chemical compound that has shown significant biological activity against cancer, microbial, and inflammatory processes. This compound can be easily synthesized in the laboratory and has the potential to be developed as a therapeutic agent for various diseases. However, further studies are required to fully understand the mechanism of action and toxicity profile of this compound. Future research on this compound should focus on the optimization of the synthesis method, development of novel derivatives, in vivo studies, clinical trials, and investigation of its potential as a lead compound for the development of new therapeutic agents.

Synthesis Methods

The synthesis of 4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile involves the reaction of 2-cyanopyrimidine with benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The product is obtained in good yield and can be purified by recrystallization or column chromatography.

Scientific Research Applications

4-Amino-2-benzylsulfanylpyrimidine-5-carbonitrile has been extensively studied for its various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. In preclinical studies, this compound has shown significant cytotoxic activity against various cancer cell lines such as breast, lung, and colon cancer. It has also exhibited potent antimicrobial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

properties

Molecular Formula

C12H10N4S

Molecular Weight

242.3 g/mol

IUPAC Name

4-amino-2-benzylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4S/c13-6-10-7-15-12(16-11(10)14)17-8-9-4-2-1-3-5-9/h1-5,7H,8H2,(H2,14,15,16)

InChI Key

OKQFKUDLHVFDOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C#N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C#N

Origin of Product

United States

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